

Quantum chemical calculations for 1,1,1trifluoro-2-propanol structure

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Compound of Interest

Compound Name: (2R)-1,1,1-trifluoropropan-2-ol

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An In-depth Technical Guide on the Quantum Chemical Calculations for the Structure of 1,1,1-Trifluoro-2-propanol

This technical guide provides a detailed overview of the computational and experimental methods used to determine the structural and conformational properties of 1,1,1-trifluoro-2-propanol (CF₃CH(OH)CH₃). The content is tailored for researchers, scientists, and professionals in drug development who are interested in the molecular characteristics of fluorinated alcohols.

Introduction to 1,1,1-Trifluoro-2-propanol

1,1,1-Trifluoro-2-propanol is a chiral fluorinated alcohol whose unique properties, such as thermal stability and low surface energy, make it a valuable building block in the synthesis of advanced materials, including novel fluorinated polymers and liquid crystals.[1] Understanding its three-dimensional structure and conformational preferences is crucial, as these factors govern its reactivity, intermolecular interactions, and ultimately, its utility in various applications. Quantum chemical calculations, in conjunction with experimental techniques like microwave spectroscopy, provide a powerful approach to elucidate these molecular details.[1][2][3]

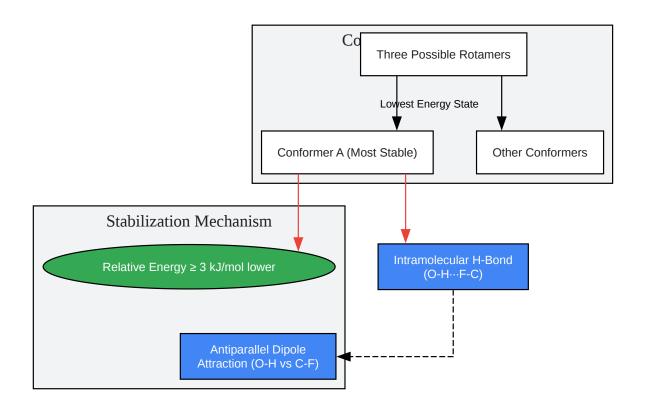
Conformational Analysis

The presence of rotatable single bonds in 1,1,1-trifluoro-2-propanol allows it to exist in several different spatial arrangements, known as conformers or rotamers. Quantum chemical



calculations have been instrumental in exploring the potential energy surface of this molecule to identify the most stable conformers.

Studies have shown that out of three possible rotameric forms, one conformer is significantly more stable.[2][3] This stability is attributed to the formation of a weak intramolecular hydrogen bond between the hydrogen atom of the hydroxyl group and the nearest fluorine atoms.[2][3] This interaction is primarily a result of the electrostatic attraction between the O-H and C-F bond dipoles, which are oriented in a nearly antiparallel fashion.[2][3] The identified stable rotamer is at least 3 kJ/mol more stable than any other conformer.[2][3]



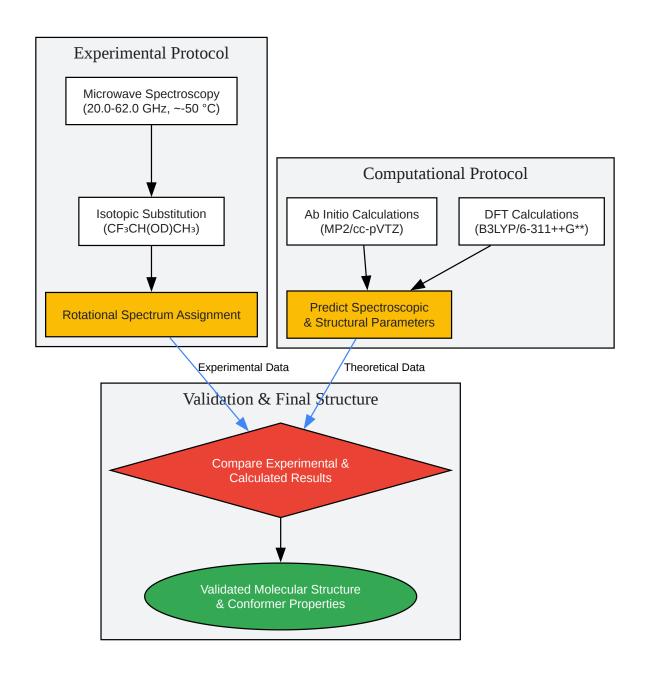
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Diagram 1: Conformational stability of 1,1,1-trifluoro-2-propanol.

Methodologies: A Combined Experimental and Computational Approach



The definitive structural analysis of 1,1,1-trifluoro-2-propanol was achieved through a synergistic combination of microwave spectroscopy and quantum chemical calculations. This integrated workflow allows for the experimental validation of computationally predicted structures.



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Diagram 2: Integrated workflow for structural elucidation.



Experimental Protocol: Microwave Spectroscopy

The experimental investigation of 1,1,1-trifluoro-2-propanol and its deuterated species, CF₃CH(OD)CH₃, was conducted using microwave spectroscopy in the gas phase.[2][3]

- Apparatus: A conventional microwave spectrometer was used.
- Spectral Region: The rotational spectra were investigated in the 20.0–62.0 GHz frequency range.[2][3]
- Temperature: The measurements were carried out at approximately -50 °C to populate the ground vibrational state and simplify the spectra.[2][3]
- Sample: The study included the normal isotopologue and a deuterated species to aid in the structural determination by precisely locating the hydroxyl hydrogen atom.[2]

Computational Protocol: Quantum Chemical Calculations

To assist the analysis of the experimental spectra and to predict the molecular properties, high-level quantum chemical computations were performed.[1][2][3]

- Ab Initio Method: Second-order Møller-Plesset perturbation theory (MP2) was employed.
 - Basis Set: The correlation-consistent polarized valence triple-zeta (cc-pVTZ) basis set was used with the MP2 method.[2][3]
- Density Functional Theory (DFT) Method: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was utilized.
 - Basis Set: The 6-311++G** basis set was paired with the B3LYP functional.[2][3]
- Software: While not explicitly named in the primary source, programs like Gaussian are commonly used for such calculations.[4]

These computational methods were used to optimize the geometries of the possible conformers, calculate their relative energies, and predict their rotational constants and vibrational frequencies.[2][3]



Quantitative Data and Results

The combination of spectroscopy and computation yielded precise data on the geometry and rotational properties of the most stable conformer of 1,1,1-trifluoro-2-propanol.

Rotational Constants and Dipole Moments

The rotational constants determined from the microwave spectrum show excellent agreement with those predicted by the quantum chemical calculations for the hydrogen-bonded conformer.

Table 1: Experimental and Calculated Rotational Constants (MHz) and Dipole Moments (D)

Parameter	Experimental	MP2/cc-pVTZ	B3LYP/6-311++G**
Α	3822.756	3824	3792
В	2404.757	2405	2390
С	1851.047	1849	1836
μa	0.24	0.28	0.25
μe	2.11	2.21	2.24
μe	0.61	0.63	0.65
µ total	2.23	2.34	2.36

Source: Data extracted from Møllendal, J Phys Chem A, 2005.[2]

Key Structural Parameters

The calculations provided a detailed picture of the molecular geometry. The table below summarizes key bond lengths and angles for the most stable conformer.

Table 2: Calculated Structural Parameters for the Most Stable Conformer



Parameter	Bond/Angle	MP2/cc-pVTZ	B3LYP/6-311++G**
Bond Length (Å)	О-Н	0.965	0.966
	C-O	1.424	1.431
	C-C(H₃)	1.522	1.528
	C-C(F ₃)	1.531	1.541
	C-F (avg)	1.350	1.361
Bond Angle (°)	C-C-O	108.6	108.3
	H-C-O	110.1	109.8
	C-O-H	106.8	106.3
Dihedral Angle (°)	C-C-O-H	56.4	56.9
	O-C-C-F	60.7	60.5

Source: Data extracted from Møllendal, J Phys Chem A, 2005.[2]

Conclusion

The structural and conformational properties of 1,1,1-trifluoro-2-propanol have been comprehensively characterized through the integrated use of microwave spectroscopy and quantum chemical calculations. The results definitively show a strong preference for a single conformer stabilized by an intramolecular O-H···F hydrogen bond. The excellent agreement between the experimental rotational constants and the values predicted by MP2 and B3LYP calculations validates the accuracy of these computational models for describing fluorinated molecules. This detailed structural knowledge is fundamental for understanding the molecule's chemical behavior and for its rational application in materials science and drug development.

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